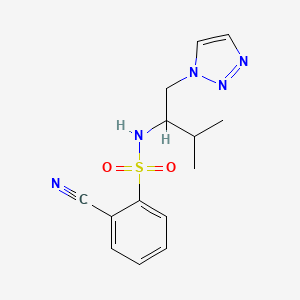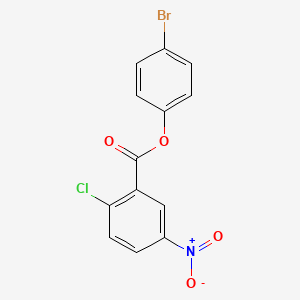![molecular formula C15H14O4S B2530919 4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid CAS No. 1931944-31-8](/img/structure/B2530919.png)
4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They are known to possess a wide range of therapeutic properties and are used in the synthesis of various drugs .
Synthesis Analysis
Thiophene-based compounds can be synthesized through various methods. For instance, one method involves the reaction of chalcone and guanidine hydrochloride in 1,4-dioxane . Another method involves the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For instance, they can participate in catalytic protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . Its melting point is -38°C .Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-(3-methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-19-11-4-2-3-10(9-11)13-6-7-14(20-13)12(16)5-8-15(17)18/h2-4,6-7,9H,5,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWWASBMALSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(S2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)

![N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530846.png)






![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)
![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)
